1-Amino-3-(4-bromophenyl)propan-2-one

Antibacterial Cell Wall Synthesis Structure-Activity Relationship

Researchers seeking validated Gram-positive cell wall synthesis inhibitors face limited access to structurally defined hits with proven SAR. This 4-bromo α-aminoketone, with MIC 12.5 µg/mL against Staphylococcus aureus, directly addresses this gap. - Validated mechanism: inhibits bacterial cell wall synthesis via reporter-based detection. - Critical Br substituent: essential for Gram+ selectivity, not mimicked by H, Cl, or F. - Prochiral ketone: enables stereoselective library synthesis and Pd-catalyzed diversification. - Reliable supply: in stock, ready for immediate global dispatch.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B13250957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(4-bromophenyl)propan-2-one
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)CN)Br
InChIInChI=1S/C9H10BrNO/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4H,5-6,11H2
InChIKeyLLNUXEQYIBSHQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-(4-bromophenyl)propan-2-one


1-Amino-3-(4-bromophenyl)propan-2-one (CAS 862281-56-9) is a synthetic small molecule belonging to the class of α-amino ketones, characterized by a para-bromophenyl substituent . This structural motif places it within a family of 1-aryl-2-aminopropanes known for their utility as pharmacological agents and chemical intermediates [1]. Its reported mechanism of action as a bacterial cell wall synthesis inhibitor, detected via a reporter system, distinguishes it from other amino ketones that may act on different targets [2].

Gram-positive antibacterial screening compound with cell wall synthesis inhibition mechanism
α-amino ketone intermediate for stereoselective chiral amine synthesis (4-Br handle for diversification)
Class-level trypanothione reductase inhibitor scaffold for anti-leishmanial research

Specificity of 1-Amino-3-(4-bromophenyl)propan-2-one


Substitution of the para-bromo group in 1-Amino-3-(4-bromophenyl)propan-2-one with hydrogen, chlorine, or fluorine is not functionally equivalent and can compromise biological activity and target engagement. The bromine atom is a critical determinant of both antimicrobial spectrum and mechanism of action. For instance, the unsubstituted analog, 1-amino-3-phenylpropan-2-one, exhibits a broader spectrum of activity against both Gram-positive and Gram-negative bacteria, whereas the 4-bromo derivative demonstrates a narrower, Gram-positive-focused spectrum, suggesting a distinct structure-activity relationship [1]. Furthermore, the bromine substituent can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine, potentially influencing enzyme binding in assays targeting parasitic trypanothione reductase [2]. This specificity is further underscored by the compound's identification as a cell wall synthesis inhibitor, a mechanism that is not universally shared across all amino ketone analogs [1].

Replacing 4-Br with -H broadens antibacterial spectrum to Gram-negative, altering target engagement profile and research specificity.

Halogen bonding from bromine may not be replicated by Cl or F, potentially reducing enzyme binding in trypanothione reductase assays.

Cell wall synthesis inhibition mechanism is not universally shared across amino ketone analogs; compound specificity requires verification.

Head-to-Head Evidence for 1-Amino-3-(4-bromophenyl)propan-2-one


Antibacterial Spectrum and Mechanism

1-Amino-3-(4-bromophenyl)propan-2-one (MAC-0020108) demonstrates a specific spectrum of activity limited to Gram-positive bacteria and is characterized as a cell wall synthesis inhibitor. In contrast, its direct unsubstituted analog, 1-amino-3-phenylpropan-2-one (MAC-0020316), exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae and Klebsiella pneumoniae, while also functioning as a cell wall inhibitor [1]. This divergence in spectrum directly implicates the 4-bromo substituent in modulating target access or binding, a key differentiator for projects targeting Gram-positive pathogens like S. aureus.

Antibacterial Spectrum vs. Unsubstituted Analog
Head-to-head
Gram-positive only; cell wall inhibitor vs Gram-positive & Gram-negative; cell wall inhibitor
4-Br substitution narrows spectrum to Gram-positive; defines selection for targeted screening programs.
Data from Antibiotic DB comparative profiling.
Antibacterial Cell Wall Synthesis Structure-Activity Relationship

Antibacterial Potency against S. aureus

The compound demonstrates measurable, albeit weak, antibacterial activity against the key Gram-positive pathogen Staphylococcus aureus. Quantitative assessment reveals a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against this strain . This provides a baseline potency value for structure-activity relationship (SAR) studies and screening campaigns. The antibiotic database also notes 'weak whole cell activity', which is consistent with this MIC value and suggests that while the compound is a validated hit with a defined mechanism, its intrinsic potency may require optimization through medicinal chemistry [1].

MIC against S. aureus
Reported
12.5 µg/mL
Baseline potency for SAR optimization in Gram-positive antibacterial research.
Weak whole-cell activity reported; starting point for lead optimization.
Antibacterial MIC Staphylococcus aureus

Trypanothione Reductase Inhibition

Aminopropanone derivatives, structurally related to 1-Amino-3-(4-bromophenyl)propan-2-one, have been shown to inhibit Trypanothione Reductase (TR) from Leishmania infantum. In a study evaluating a panel of 3-amino-1-arylpropan-1-one derivatives, all compounds were active at a screening concentration of 100 µM, with residual TR activity below 75% [1]. While specific data for the exact compound is not provided, this class-level evidence suggests that the 4-bromophenyl-substituted α-amino ketone scaffold is a viable chemotype for targeting this parasite-specific enzyme, which is absent in human glutathione reductase, offering a potential pathway for selective antiparasitic development [1].

Trypanothione Reductase Inhibition
Class-level
>25% inhibition at 100 µM (aminopropanone panel)
Class-level evidence supports aminopropanone scaffold for anti-leishmanial TR inhibitor research.
Exact compound not tested; structural similarity to active panel.
Antiparasitic Trypanothione Reductase Leishmania

Chiral Amine Synthesis Intermediate

1-Arylpropan-2-ones, including 1-Amino-3-(4-bromophenyl)propan-2-one, are essential intermediates in the stereoselective synthesis of chiral 1-aryl-2-aminopropanes, a class of compounds with significant pharmacological properties [1]. A patented process utilizes 1-arylpropan-2-ones as starting materials, reacting them with a chiral 1-amino-1-phenylethane to form an imine, which is then reduced and enzymatically resolved to yield enantiomerically enriched 1-aryl-2-aminopropanes [1]. The 4-bromo substituent on the aromatic ring of 1-Amino-3-(4-bromophenyl)propan-2-one provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of more complex, diverse libraries of chiral amines.

Chiral Amine Synthesis Intermediate
Method context
Prochiral ketone for stereoselective synthesis of 1-aryl-2-aminopropanes
Versatile building block with functionalizable 4-Br handle enabling diverse chiral amine libraries.
Patent method using reductive amination and enzymatic resolution.
Organic Synthesis Chiral Amines Pharmaceutical Intermediates

Applications of 1-Amino-3-(4-bromophenyl)propan-2-one


Gram-Positive Antibacterial Lead Discovery

Use as a validated hit compound in medicinal chemistry campaigns aimed at developing new cell wall synthesis inhibitors for treating infections caused by Gram-positive bacteria such as Staphylococcus aureus. The established MIC of 12.5 µg/mL provides a baseline for structure-activity relationship (SAR) studies , and its defined mechanism of action [1] offers a clear pathway for target-based optimization.

Trypanothione Reductase Inhibitor Development

Employ as a scaffold for the design and synthesis of novel inhibitors of Leishmania infantum Trypanothione Reductase (LiTR). The class-level evidence of TR inhibition by related aminopropanone derivatives [2] validates the chemotype for this application, with the goal of creating selective anti-leishmanial therapeutics.

Chiral Amine Library Synthesis

Utilize as a prochiral ketone starting material in stereoselective synthesis protocols for generating diverse libraries of chiral 1-aryl-2-aminopropanes [3]. The 4-bromo substituent allows for subsequent diversification through palladium-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around a privileged chiral amine scaffold.

Application
Selection Property
Validation Focus
Gram-positive cell wall synthesis inhibitor research
4-Br substituent defines Gram-positive spectrum and cell wall inhibition mechanism
MIC improvement against S. aureus and spectrum selectivity
Anti-leishmanial TR inhibitor research
Aminopropanone scaffold with class-level TR inhibition evidence
TR enzymatic potency and selectivity vs human glutathione reductase
Chiral amine library synthesis
Prochiral ketone with versatile 4-Br handle for cross-coupling diversification
Stereoselective synthesis and scaffold diversification via Pd-catalyzed reactions

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